5-(3-Carboxyphenyl)-2-cyanophenol

Description

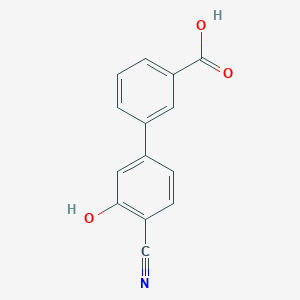

5-(3-Carboxyphenyl)-2-cyanophenol is a synthetic organic compound featuring a biphenyl scaffold with a carboxylic acid group at the 3-position of one phenyl ring and a cyano (-CN) group at the 2-position of the adjacent phenol ring. This structure confers unique electronic and steric properties, making it a candidate for enzyme inhibition and medicinal chemistry applications.

Properties

IUPAC Name |

3-(4-cyano-3-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c15-8-12-5-4-10(7-13(12)16)9-2-1-3-11(6-9)14(17)18/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWNBRQOVANIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10684759 | |

| Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262003-35-9 | |

| Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxyphenyl)-2-cyanophenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(3-Carboxyphenyl)-2-cyanophenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Mechanism of Action

The mechanism of action of 5-(3-Carboxyphenyl)-2-cyanophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carboxyl group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Benzamide Analogs (PCAF HAT Inhibitors)

highlights benzamide derivatives such as 2-hexanoylamino-1-(3-carboxyphenyl)benzamide (compound 9, 71% inhibition) and 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (compound 17, 79% inhibition), which share the 3-carboxyphenyl moiety. Key observations:

- Role of Substituents: The 3-carboxyphenyl group enhances inhibitory activity against PCAF HAT when paired with long acyl chains (e.g., tetradecanoylamino in compound 17).

- Structural Flexibility: The 2-aminobenzoic acid scaffold can replace salicylic acid in analogs like anacardic acid, suggesting that 5-(3-Carboxyphenyl)-2-cyanophenol’s phenol and cyano groups may offer similar versatility.

Table 1: Inhibitory Activity of Selected Benzamide Analogs

| Compound | Substituents | PCAF HAT Inhibition (%) |

|---|---|---|

| 9 | 3-Carboxyphenyl, hexanoylamino | 71 |

| 17 | 3-Carboxyphenyl, tetradecanoylamino | 79 |

| Anthranilic acid | - | 34 |

Furan-Based Inhibitors (MbtI Targets)

and describe 5-(3-carboxyphenyl)furan-2-carboxylic acid , a furan derivative with lower MbtI inhibitory activity. Despite this, it stabilizes MbtI in a closed conformation, providing structural insights. Comparisons include:

- Enzyme Conformation: The closed conformation induced by the furan analog suggests that this compound might similarly influence enzyme dynamics, though potency could vary based on substituent interactions .

Halogenated and Fluorinated Derivatives

, and 10 highlight structurally related compounds with halogen substituents:

- 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol (CAS 1261990-31-1): Fluorine’s electronegativity may increase metabolic stability but reduce solubility .

Table 2: Physicochemical Properties of Halogenated Analogs

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | 3-COOH, 2-CN | 257.22 (estimated) | Polar, acidic |

| 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol | 4-Cl, 2-OCH₃, 2-CN | 273.69 | Lipophilic, moderate solubility |

| 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol | 2-F, 3-CN, 2-Cl | 247.66 | High metabolic stability |

Nicotinic Acid Derivatives

and describe 5-(3-Carboxyphenyl)nicotinic acid (CAS 1261976-89-9), which replaces the phenol-cyano group with a nicotinic acid moiety. Key differences:

- Safety Considerations: This compound has GHS classifications for acute toxicity (H302) and skin irritation (H315), suggesting that this compound may require similar handling precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.